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molecular formula C10H13Cl2N3O B1646051 4-(4,6-Dichloro-5-ethylpyrimidin-2-yl)morpholine

4-(4,6-Dichloro-5-ethylpyrimidin-2-yl)morpholine

Cat. No. B1646051
M. Wt: 262.13 g/mol
InChI Key: DKBPRRBUWNWPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563549B2

Procedure details

4,6-Dichloro-5-ethyl-2-morpholinopyrimidine was prepared by similar procedure as 4,6-dichloro-2-morpholinopyrimidine (in Method 22) using dimethyl 2-ethylmalonate in place of diethyl malonate. LC/MS (m/z): 262.1 (MH+), Rt 3.59 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[N:3]=1.[CH2:15](C(C(OC)=O)C(OC)=O)[CH3:16]>>[Cl:8][C:6]1[C:7]([CH2:15][CH3:16])=[C:2]([Cl:1])[N:3]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OC)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1CC)Cl)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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